N-Hydroxy Norfloxacin
Overview
Description
Synthesis Analysis
N-Hydroxy Norfloxacin synthesis involves modifications of the Norfloxacin molecule, specifically targeting the piperazine ring and introducing hydroxyl groups. Studies have demonstrated various synthetic routes, including reactions with metals like zinc to form complexes that exhibit unique properties, such as strong blue fluorescent emission, indicating potential applications beyond its antimicrobial activity (Chen et al., 2001).
Molecular Structure Analysis
The molecular structure of N-Hydroxy Norfloxacin and its complexes has been elucidated using techniques such as X-ray crystallography, revealing how modifications affect its binding and interaction patterns. For instance, the formation of a neutral metal-based molecular square grid with Zn(II) showcases the intricate structural capabilities of N-Hydroxy Norfloxacin derivatives (Chen et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving N-Hydroxy Norfloxacin include its ability to form complexes with various metals, affecting its fluorescence and potentially its biological activity. The interaction with metals like zinc and copper has been studied, demonstrating its versatility in forming different structural motifs with potential applications in catalysis, sensing, and drug delivery systems (Ruiz et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, fluorescence, and stability, vary significantly with different N-Hydroxy Norfloxacin derivatives. These properties are crucial for its applications in medicinal chemistry and materials science. For instance, the solubility and fluorescence characteristics of Norfloxacin salts have been extensively characterized, providing insights into its potential uses beyond its antibacterial activity (Xu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, pH stability, and interaction with biological molecules, are essential for understanding N-Hydroxy Norfloxacin's role as a drug and its potential in other fields. Studies have explored its binding interactions with proteins, revealing the importance of hydrophobic and hydrogen bond interactions in its biological activity (Lian et al., 2019).
Scientific Research Applications
Pharmaceutical Formulation and Drug Delivery :
- N-Hydroxy Norfloxacin is utilized in the development of extended-release tablets of antibacterial drugs. This improves patient comfort and compliance, as highlighted in a study by Oliveira et al. (2009) in the "Journal of Thermal Analysis and Calorimetry" (Oliveira et al., 2009).
- A new hydrophilic matrix system containing norfloxacin for extended-release tablets is designed for once-a-day administration, which benefits patients and reduces therapy discontinuation, as reported by Oliveira et al. (2013) in "BioMed Research International" (Oliveira et al., 2013).
Medical Imaging and Diagnostics :
- N-Hydroxy Norfloxacin (NFH) is being explored as a potential imaging agent for diagnosing bacterial inflammations in animal models, as found in a study by Varlamova et al. (2016) in "Key Engineering Materials" (Varlamova et al., 2016).
Photodynamic Therapy and DNA Interaction :
- It photosensitizes the formation of thymine dimers in DNA, causing single-strand breaks, as discussed in the study by Bosca et al. (2006) in the "Journal of the American Chemical Society" (Bosca et al., 2006).
Antibacterial Applications :
- It's active in vitro against virtually all bacterial pathogens causing urinary tract and gastrointestinal infections, suggesting its efficacy as an antibacterial agent for genitourinary and gastrointestinal infections, as indicated by Wolfson and Hooper (1988) in the "Annals of Internal Medicine" (Wolfson & Hooper, 1988).
Environmental Safety and Water Treatment :
- It's involved in the degradation of norfloxacin in water, improving environmental safety. For instance, N-doped TiO2 photocatalytic degradation of norfloxacin resulted in a 99.53% removal under visible light irradiation, as per Jin et al. (2019) in "Chemosphere" (Jin et al., 2019).
Antimicrobial Activity and Gastric Ulcer Treatment :
- N-Hydroxy Norfloxacin has been studied for its action against experimental gastric ulcers in rats, as per the research by Jue (2001) in "China Pharmacy" (Jue, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-2-18-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)18)19-3-5-20(24)6-4-19/h7-9,24H,2-6H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZRYEUCJVTZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388736 | |
Record name | N-Hydroxy Norfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy Norfloxacin | |
CAS RN |
109142-49-6 | |
Record name | N-Hydroxy Norfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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